molecular formula C8H7NS B6155870 1H-indole-5-thiol CAS No. 89942-90-5

1H-indole-5-thiol

Cat. No.: B6155870
CAS No.: 89942-90-5
M. Wt: 149.2
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-5-thiol is a heterocyclic aromatic organic compound characterized by an indole ring structure with a thiol group (-SH) attached to the fifth carbon atom. Indoles are known for their significant biological and pharmacological activities, making this compound a compound of interest in various scientific fields.

Preparation Methods

1H-Indole-5-thiol can be synthesized through several methods:

  • Fischer Indole Synthesis: : This classical method involves the cyclization of phenylhydrazine derivatives under acidic conditions.

  • Larock Indole Synthesis: : A palladium-catalyzed reaction that forms indoles from o-alkynylanilines.

  • Nenitzescu Indole Synthesis: : This method involves the reaction of cyclohexanone derivatives with phenylhydrazine.

  • Industrial Production: : Large-scale synthesis often employs optimized conditions to ensure high yield and purity, including the use of catalysts and specific reaction environments.

Chemical Reactions Analysis

1H-Indole-5-thiol undergoes various chemical reactions:

  • Oxidation: : The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: : The compound can be reduced to form indole-5-mercaptan.

  • Substitution: : The thiol group can participate in nucleophilic substitution reactions.

  • Common Reagents and Conditions: : Reagents such as hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various electrophiles for substitution reactions are commonly used.

  • Major Products: : Products include indole-5-sulfonic acid, indole-5-disulfide, and various substituted indoles.

Scientific Research Applications

1H-Indole-5-thiol has diverse applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-indole-5-thiol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: : The thiol group can bind to metal ions, enzymes, and other biomolecules.

  • Pathways: : It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

1H-Indole-5-thiol is compared with other similar compounds to highlight its uniqueness:

  • Indole-3-thiol: : Similar structure but different position of the thiol group.

  • Indole-5-carboxylic acid: : Contains a carboxyl group instead of a thiol group.

  • Indole-5-sulfonic acid: : Contains a sulfonic acid group instead of a thiol group.

  • Indole-5-mercaptan: : Reduced form of this compound.

These compounds share the indole core but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

89942-90-5

Molecular Formula

C8H7NS

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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